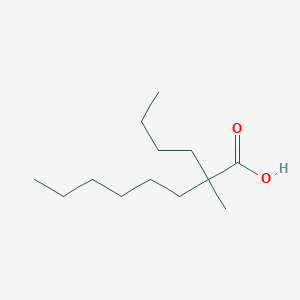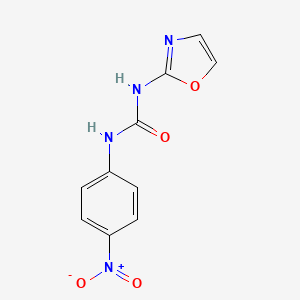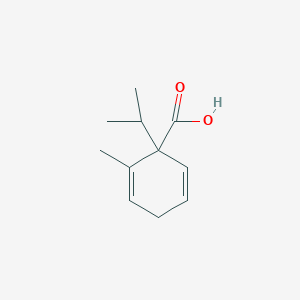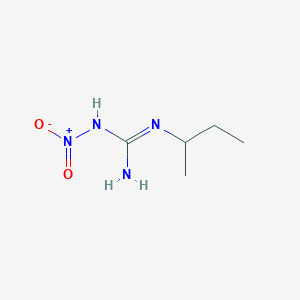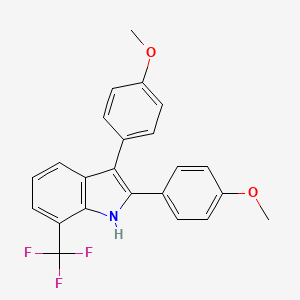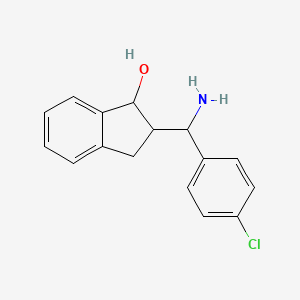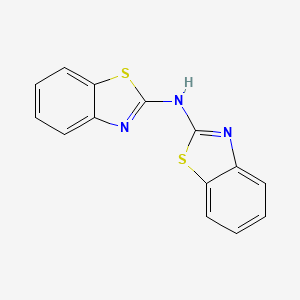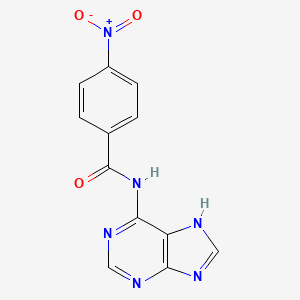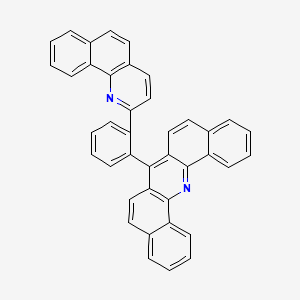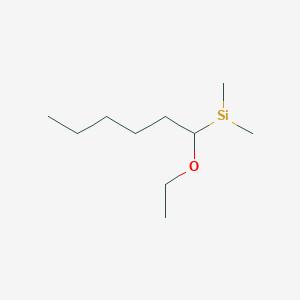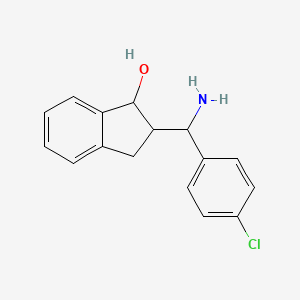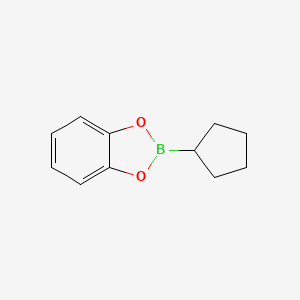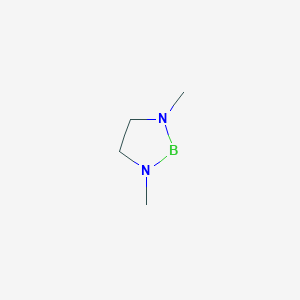
1,3,2-Diazaborolidine,1,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Diazaborolidine,1,3-dimethyl- is a heterocyclic compound with the molecular formula C₄H₁₁BN₂.
Preparation Methods
The synthesis of 1,3,2-Diazaborolidine,1,3-dimethyl- typically involves the reaction of boron trihalides with diamines. One common method is the reaction of boron trichloride with N,N-dimethylethylenediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the formation of unwanted by-products .
Chemical Reactions Analysis
1,3,2-Diazaborolidine,1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of boron-oxygen compounds.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of boron-hydrogen compounds.
Substitution: Substitution reactions can occur at the nitrogen or boron atoms, often using halogenating agents or nucleoph
Properties
CAS No. |
38151-26-7 |
|---|---|
Molecular Formula |
C4H10BN2 |
Molecular Weight |
96.95 g/mol |
InChI |
InChI=1S/C4H10BN2/c1-6-3-4-7(2)5-6/h3-4H2,1-2H3 |
InChI Key |
ZHOMCIQGTDLMII-UHFFFAOYSA-N |
Canonical SMILES |
[B]1N(CCN1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


